molecular formula C7H9BrN2 B033904 3-Amino-2-bromo-4,6-dimethylpyridine CAS No. 104829-98-3

3-Amino-2-bromo-4,6-dimethylpyridine

Cat. No. B033904
M. Wt: 201.06 g/mol
InChI Key: YHCPMPRWVKYCQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine and its derivatives often involves strategic halogenation and functionalization of the pyridine ring. For instance, the bromination of 3-amino-pyridine results in a mixture of 3-amino-2-bromo and 3-amino-2,6-dibromo-pyridine, showcasing the reactivity of the pyridine ring towards bromination agents (Fox, Hepworth, & Hallas, 1973). Additionally, complex polyheterocyclic ring systems have been derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, illustrating the compound's utility in constructing more elaborate molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromo-4,6-dimethylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Studies reveal that nonclassical noncovalent interactions play a crucial role in the structural configuration of these compounds, influencing their crystalline arrangement and stability (AlDamen & Haddad, 2011).

Chemical Reactions and Properties

3-Amino-2-bromo-4,6-dimethylpyridine participates in a variety of chemical reactions, highlighting its reactivity and versatility. Its interaction with radical initiators in organic solutions has been studied, revealing its potential as a chain-breaking antioxidant in the synthesis of novel antioxidants (Wijtmans et al., 2004). This showcases the compound's utility in developing substances with significant antioxidant properties.

Physical Properties Analysis

The physical properties of 3-Amino-2-bromo-4,6-dimethylpyridine and related compounds, such as their solubility, melting points, and crystalline structures, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing insight into the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of 3-Amino-2-bromo-4,6-dimethylpyridine, including its basicity, reactivity towards various reagents, and stability under different conditions, have been extensively studied. For example, the compound's reactivity towards peroxyl radicals and its stability in air have been documented, emphasizing its potential as a stable and reactive compound for various synthetic applications (Wijtmans et al., 2004).

Scientific Research Applications

  • Scientific Field: Heterocyclic Chemistry

    • Application : “3-Amino-2-bromo-4,6-dimethylpyridine” can be used as a precursor in the synthesis of pyrimidine-based compounds .
    • Method of Application : The compound can undergo aromatic nucleophilic substitution reactions to incorporate complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
    • Results or Outcomes : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold, which have shown excellent activity as thrombin inhibitors .
    • Method of Application : The synthesis involves a series of reactions, including a Suzuki–Miyaura cross-coupling, followed by a basic hydrolysis, and finally a Cu-catalysis and C–N bond forming .
    • Results or Outcomes : The resulting molecule exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
  • Scientific Field: Heterocyclic Chemistry

    • Application : “3-Amino-2-bromo-4,6-dimethylpyridine” can be used in the synthesis of 3,4,6-trisubstituted 2-pyridones .
    • Method of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .
    • Results or Outcomes : Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .
  • Scientific Field: Medicinal Chemistry

    • Application : This compound can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold, which have shown excellent activity as antiviral agents .
    • Method of Application : The synthesis involves a series of reactions, including a Suzuki–Miyaura cross-coupling, followed by a basic hydrolysis, and finally a Cu-catalysis and C–N bond forming .
    • Results or Outcomes : The resulting molecule exhibited excellent activity as an antiviral agent, with a satisfactory IC50 index (about 7.53 μmol/L) .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4,6-dimethylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCPMPRWVKYCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365909
Record name 3-Amino-2-bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-bromo-4,6-dimethylpyridine

CAS RN

104829-98-3
Record name 2-Bromo-4,6-dimethyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104829-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-bromo-4,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.80 g (11.0 mmol) of 2-chloro-4,6-dimethyl-pyridin-3-ylamine (prepared as described in J. M. Klunder et al. J. Med. Chem., 35, 1992, 1887-1897) in toluene (10 ml) was added PBr3 (18 ml). The reaction mixture was stirred for 48 h under reflux. After cooling the reaction mixture, it was poured onto ice, basified with NaOH 2 M solution (400 ml) and the aqueous phase was extracted twice with ethyl acetate. The combined organic phases were washed with brine, dried over Na2SO4, filtered and evaporated. The crude residue was purified by flash chromatography (cyclohexane/ethyl acetate 7:3) to yield 2.31 g (38%) of 2-bromo-4,6-dimethyl-pyridin-3-ylamine containing small amount of 2-chloro-4,6-dimethyl-pyridin-3-ylamine as a yellow oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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